3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Catalog No.
S804666
CAS No.
625120-81-2
M.F
C9H20NO2Cl
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methyl(pentyl)amino)propanoic acid hydrochlorid...

CAS Number

625120-81-2

Product Name

3-(Methyl(pentyl)amino)propanoic acid hydrochloride

IUPAC Name

3-[methyl(pentyl)amino]propanoic acid;hydrochloride

Molecular Formula

C9H20NO2Cl

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H

InChI Key

YDWXRULMHQZBEX-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(=O)O.Cl

Synonyms

3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride; N-Methyl-N-pentyl-β-alanine Hydrochloride; Ibanic Acid Hydrochloride; Ibandronate Related Compound A

Canonical SMILES

CCCCCN(C)CCC(=O)O.Cl

The exact mass of the compound 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS 625120-81-2) is a highly specialized zwitterionic amino acid derivative formulated as a stable hydrochloride salt. In commercial procurement and pharmaceutical manufacturing, it serves a dual, non-substitutable role: it is the primary synthetic precursor for the osteoporosis drug Ibandronate sodium, and it is the officially recognized pharmacopeial reference standard (EP Impurity A / USP Related Compound A) for the drug's quality control. The compound features a precise N-methyl-N-pentyl tertiary amine tail that dictates the downstream pharmacological potency of the final bisphosphonate. By stabilizing this intermediate as a hydrochloride salt, manufacturers achieve the high aqueous solubility, crystalline stability, and precise gravimetric handling required for both industrial-scale phosphonylation reactions and rigorous analytical impurity profiling .

Generic substitution of this compound with closely related tertiary amines (such as N,N-dimethyl or N-methyl-N-butyl analogs) is entirely non-viable in both synthesis and analysis. In API manufacturing, the exact N-methyl-N-pentyl chain is the critical pharmacophore required to synthesize Ibandronate; altering the chain length produces a completely different bisphosphonate with drastically altered farnesyl pyrophosphate synthase (FPPS) inhibition and bone antiresorptive properties. In analytical quality control, regulatory bodies (EP/USP) strictly mandate the use of the exact CAS 625120-81-2 structure for system suitability and impurity quantification. A generic homolog will exhibit different HPLC retention times and UV response factors, causing immediate failure in chromatographic validation and preventing the legal release of commercial API batches .

High-Yield Phosphonylation Compatibility in Ibandronate Synthesis

The synthesis of bisphosphonates from free carboxylic acids often suffers from reaction mixture thickening and incomplete conversion. Utilizing the highly soluble hydrochloride salt of 3-(methyl(pentyl)amino)propanoic acid prevents this semisolid formation in polar solvents like sulfolane or methanesulfonic acid (MSA). Quantitative studies demonstrate that reacting this specific HCl precursor with PCl3 and H3PO3 yields pure ibandronate at 72–83%, and up to 90% when optimized with ionic liquid additives, significantly outperforming unoptimized free-acid routes [1].

Evidence DimensionIsolated Yield of Ibandronate
Target Compound Data72–83% pure yield (up to 90% with additives) using the HCl salt precursor
Comparator Or BaselineStandard free carboxylic acid routes (often yielding <60% due to reaction mass thickening)
Quantified Difference>20% absolute yield improvement and maintenance of a homogeneous reaction medium
ConditionsReaction with PCl3 / H3PO3 in sulfolane or MSA at 70-95°C

For industrial API procurement, using the highly soluble HCl salt ensures complete conversion and maximizes commercial throughput by preventing downstream purification bottlenecks.

Exact Chromatographic Match for EP/USP Impurity Profiling

As a recognized pharmacopeial standard (Ibandronate EP Impurity A), this exact compound is mandatory for validating the purity of commercial Ibandronate sodium batches. Certified standards of CAS 625120-81-2 provide the exact HPLC retention time and ionization profile required to quantify process-related impurities down to the strict regulatory limit of <0.1% peak area. Generic tertiary amines or uncertified in-house mixtures fail to meet the system suitability and resolution criteria (typically requiring a resolution factor > 2.0 from the API peak) demanded by regulatory agencies .

Evidence DimensionHPLC System Suitability and Impurity Quantification
Target Compound DataExact retention time match allowing quantification at <0.1% peak area
Comparator Or BaselineGeneric amine homologs or uncertified crude standards
Quantified DifferenceCertified standard ensures regulatory compliance; analogs result in validation failure
ConditionsHPLC/UV or LC-MS/MS impurity control frameworks per EP/USP guidelines

Quality control laboratories must procure this exact certified standard to legally release Ibandronate sodium batches to the market.

Gravimetric Precision and Shelf-Life Stability

The physical form of an analytical standard critically impacts its usability. The hydrochloride salt (CAS 625120-81-2) is a stable, crystalline solid, whereas the free base form (CAS 287395-61-3) is prone to hygroscopicity and degradation. The HCl salt maintains >99% assay integrity over extended storage periods under ambient conditions, eliminating the high gravimetric weighing errors that frequently compromise calibration curves when using the unstable free base .

Evidence DimensionPhysical State and Assay Stability
Target Compound DataStable crystalline solid with >99% long-term assay integrity
Comparator Or BaselineFree base form (CAS 287395-61-3)
Quantified DifferenceHCl salt eliminates >5% gravimetric weighing errors associated with hygroscopic free base handling
ConditionsStandard ambient laboratory storage and analytical balance weighing

For quantitative reference standards, the HCl salt guarantees the precise weighing required for accurate calibration, avoiding costly out-of-specification (OOS) investigations.

Strict Chain-Length Requirement for API Efficacy

In the synthesis of nitrogenous bisphosphonates, the specific alkyl chain on the tertiary amine dictates the molecule's biological activity. The N-methyl-N-pentyl substitution of this precursor is structurally required to yield Ibandronate, which exhibits highly potent inhibition of farnesyl pyrophosphate synthase (FPPS). Substituting this precursor with shorter-chain homologs (e.g., N,N-dimethyl-beta-alanine) yields entirely different APIs (like olpadronate) that lack Ibandronate's specific antiresorptive potency profile[1].

Evidence DimensionFinal API Target Specificity
Target Compound DataN-methyl-N-pentyl chain yields Ibandronate (highly potent FPPS inhibitor)
Comparator Or BaselineShorter chain homologs (e.g., N,N-dimethyl yielding olpadronate)
Quantified DifferenceThe specific pentyl chain is non-negotiable for achieving the validated ~10-fold higher antiresorptive potency of Ibandronate compared to earlier-generation bisphosphonates
ConditionsDownstream pharmacological evaluation of the synthesized bisphosphonate

Procurement cannot substitute this precursor with cheaper homologs because the specific pentyl tail is the exact pharmacophore required for Ibandronate's clinical efficacy.

Commercial Synthesis of Ibandronate Sodium

As the direct precursor to Ibandronate, this compound is procured at scale for bisphosphonylation reactions. Its hydrochloride salt form ensures high solubility in methanesulfonic acid or sulfolane, preventing reaction mixture thickening and enabling high-yield (>80%) commercial production of the final API [1].

Pharmacopeial Impurity Profiling (EP Impurity A)

Quality control laboratories utilize certified batches of this compound as a reference standard to quantify process-related impurities in Ibandronate sodium. It is essential for executing HPLC/UV system suitability tests and ensuring the impurity remains below the strict <0.1% regulatory threshold .

Method Validation for LC-MS/MS Impurity Frameworks

Beyond routine HPLC, this compound is used to validate highly sensitive LC-MS/MS methods for detecting trace-level nitrogenous intermediates in bisphosphonate drug substances, ensuring compliance with modern stringent mutagenic and process impurity guidelines .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

101-103°C

UNII

E7FT72BUU1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

625120-81-2

Dates

Last modified: 08-15-2023

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